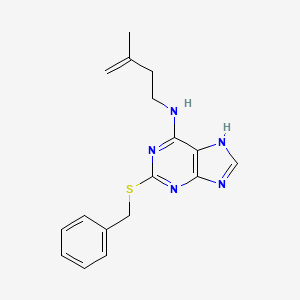

2-Benzylthio-N6-isopentenyladenine

Description

Overview of Adenine-Derived Cytokinins and their Fundamental Biological Significance

Cytokinins are a class of phytohormones derived from adenine (B156593) that play a pivotal role in nearly all aspects of plant growth and development. researchgate.netnih.govmdpi.com These small molecules are crucial for processes such as cell division (cytokinesis), cell elongation, and the formation and development of organs like shoots and roots. researchgate.netwikipedia.orgoup.com They also influence apical dominance, axillary bud growth, and leaf senescence. nih.govwikipedia.org

The fundamental biological significance of adenine-derived cytokinins extends to nutrient allocation, photosynthetic performance, and the plant's ability to respond and adapt to environmental stresses. researchgate.netmdpi.com Cytokinins exist in various forms, including active free bases like isopentenyladenine (iP), trans-zeatin (B1683218) (tZ), and dihydrozeatin, which directly interact with cytokinin receptors. frontiersin.org They are also found as inactive conjugated forms, such as ribosides and nucleotides. frontiersin.org The concentration and type of cytokinin can vary depending on the plant species, tissue, and developmental stage. frontiersin.org

Classification and Academic Relevance of Synthetic Purine (B94841) Analogs, with Emphasis on 2-Benzylthio-N6-isopentenyladenine

Synthetic purine analogs are derivatives of purines where the structure of the heterocyclic ring or the sugar molecule has been modified. umlub.pl These compounds are broadly classified based on their structural modifications and resulting biological activities. A major class includes N6-substituted adenine derivatives, which often exhibit cytokinin-like activity. nih.gov this compound falls into this category, featuring a benzylthio group at the C2 position and an isopentenyl group at the N6 position of the adenine ring. googleapis.com

The academic relevance of synthetic purine analogs like this compound stems from their potential to act as chemical probes to dissect biological pathways. universiteitleiden.nlnih.gov By introducing specific modifications to the purine scaffold, researchers can modulate the compound's interaction with biological targets, such as cytokinin receptors. frontiersin.orgbiorxiv.org This allows for a more precise investigation of the roles of different parts of the molecule in eliciting a biological response. The study of such analogs contributes to a deeper understanding of structure-activity relationships, which is crucial for the rational design of molecules with specific biological functions. biorxiv.org For instance, the introduction of a halogen at the C2 position of some N6-substituted adenines has been shown to increase cytokinin activity, highlighting the importance of substitutions at this position. biorxiv.org

Historical Context of Research on Modified Cytokinins and Adenine Derivatives in Scientific Literature

The history of cytokinin research dates back to the mid-20th century with the discovery of kinetin (B1673648), a 6-furfurylaminopurine, which was found to promote cell division in plant tissue cultures. nih.govresearchgate.net This discovery spurred the search for other compounds with similar activity, leading to the identification of the first naturally occurring cytokinin, zeatin, from maize. oup.com

Early research focused on understanding the biological effects of naturally occurring cytokinins and simple synthetic analogs like N6-benzyladenine. researchgate.net As synthetic chemistry techniques advanced, researchers began to create a wider array of modified cytokinins and adenine derivatives. nih.gov This allowed for the exploration of how different substituents on the purine ring and the N6-side chain influence biological activity. biorxiv.org For example, studies on N6-benzyladenine derivatives revealed that substitutions on the benzyl (B1604629) ring could alter their growth-inhibitory effects and their interaction with enzymes like adenosine (B11128) aminohydrolase. nih.gov The development of these synthetic analogs has been instrumental in elucidating the complex mechanisms of cytokinin signaling and metabolism. frontiersin.org

Current Research Gaps and Emerging Opportunities in the Study of this compound

While research on modified cytokinins has a long history, the specific compound this compound remains relatively understudied. A primary research gap is the comprehensive characterization of its biological activity profile. Although it is structurally related to known cytokinins, its specific effects on various plant processes and its interactions with different cytokinin receptor isoforms have not been extensively investigated.

Emerging opportunities in the study of this compound lie in several areas. Firstly, detailed structure-activity relationship studies, comparing its activity to other 2-substituted and N6-substituted purine analogs, could provide valuable insights into the role of the benzylthio group in modulating cytokinin activity. Secondly, its potential as a chemical probe to study specific aspects of cytokinin signaling or metabolism warrants exploration. The unique combination of a bulky, lipophilic benzylthio group at the C2 position and the classic isopentenyl side chain at the N6 position may confer novel properties, such as altered receptor binding affinity or specificity, or different metabolic stability compared to other cytokinins. frontiersin.orgbiorxiv.org Furthermore, investigating its effects in non-plant systems could reveal novel biological activities, as some cytokinins have been shown to have effects in other organisms. google.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52172-11-9 |

|---|---|

Molecular Formula |

C17H19N5S |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

2-benzylsulfanyl-N-(3-methylbut-3-enyl)-7H-purin-6-amine |

InChI |

InChI=1S/C17H19N5S/c1-12(2)8-9-18-15-14-16(20-11-19-14)22-17(21-15)23-10-13-6-4-3-5-7-13/h3-7,11H,1,8-10H2,2H3,(H2,18,19,20,21,22) |

InChI Key |

GVYHKHKNGPAILF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCNC1=NC(=NC2=C1NC=N2)SCC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interaction Dynamics

Elucidation of Cytokinin Receptor Binding and Activation Profiles

The biological activity of cytokinins is initiated through high-affinity binding to and activation of cognate receptors. In the model plant Arabidopsis thaliana, this function is primarily carried out by a family of three homologous membrane-bound histidine kinase receptors: AHK2, AHK3, and CRE1/AHK4. Current time information in West Northamptonshire, GB.nih.gov The specific binding and activation profile of any given cytokinin analogue, including 2-Benzylthio-N6-isopentenyladenine, is determined by the precise fit of the ligand within the receptor's binding pocket.

While direct, quantitative binding data for this compound across the full panel of Arabidopsis cytokinin receptors is not extensively detailed in publicly available research, its activity is acknowledged in scientific literature, listing it among compounds with cytokinin properties. googleapis.comgoogle.com The likely binding profile can be inferred from comprehensive studies on related N6- and C2-substituted purine (B94841) derivatives.

The three receptors, despite their structural similarities, exhibit distinct ligand preferences. biorxiv.orgnih.gov AHK2 and CRE1/AHK4 often show similar binding profiles, whereas AHK3 can display unique specificities. biorxiv.orgbiorxiv.org For instance, N6-alkylaminopurines have demonstrated a particularly high binding affinity for the AHK3 receptor. nih.gov Conversely, studies on chiral N6-benzyladenine derivatives revealed that AHK2 and CRE1/AHK4 have a low affinity for certain S-enantiomers, while the AHK3 receptor maintains significant affinity. mdpi.com The activity of this compound is therefore a composite of the recognition of its N6-isopentenyl side chain, a feature common to highly active natural cytokinins, and the influence of the 2-benzylthio substituent.

Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for understanding how specific chemical modifications to the purine scaffold and its side chains dictate the biological outcome, whether agonistic or antagonistic.

The substituent at the C2 position of the purine ring plays a critical role in modulating receptor affinity and specificity. Research on a wide array of N6-benzyladenine derivatives has shown that introducing a halogen (e.g., Chlorine, Fluorine) at this position often enhances cytokinin activity, with a particularly strong effect on the AHK3 receptor. nih.govbiorxiv.org This modification is thought to alter the electrostatic potential of the ligand, favoring interaction with the AHK3 binding site. mdpi.com

In contrast, other substitutions can be detrimental to activity. An amino group at the C2 position has been shown to significantly reduce cytokinin activity, especially in relation to the AHK2 receptor. biorxiv.org The introduction of a thio-substituent, such as the benzylthio group in this compound, is another key modification. While direct comparisons are limited, studies on related compounds show that replacing the N6-amino group with sulfur generally suppresses cytokinin activity towards all receptors. nih.gov However, placing a thioether at the C2 position has a different conformational and electronic impact. The presence of a bulky, relatively non-polar benzylthio group at C2 would be expected to influence the ligand's orientation within the hydrophobic pocket of the receptor, thereby modulating its binding affinity and activation potential.

Table 1: Influence of C2-Position Substituents on Cytokinin Receptor Activity

| Substituent at C2 | General Effect on Activity | Receptor Specificity | Reference |

|---|---|---|---|

| Halogen (F, Cl) | Often increases activity | Preferential increase for AHK3 | nih.govbiorxiv.orgmdpi.com |

| Amino (-NH2) | Markedly reduces activity | Particularly towards AHK2 | biorxiv.org |

| (2-hydroxyethyl)thio | Strong MAPK inhibition | N/A | tandfonline.com |

| Benzylthio (-S-CH2-Ph) | Likely modulates binding | Data inferred from related compounds | googleapis.comgoogle.com |

The N6-side chain is the primary determinant of cytokinin activity. The N6-isopentenyl group of this compound is a classic isoprenoid side chain found in potent, naturally occurring cytokinins like isopentenyladenine (iP). ontosight.ainih.gov The free base form of these cytokinins is generally considered the most active, binding directly to the receptors. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Governing Cytokinin Agonistic and Antagonistic Effects

Interactions with Alternative Cellular Signaling Components

Beyond the canonical cytokinin receptor pathway, purine derivatives can interact with other key signaling proteins, notably protein kinases that regulate fundamental cellular processes.

Many N6-substituted purines, including cytokinin analogues, are recognized as inhibitors of a broad range of protein kinases, including Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs). tandfonline.comtum.de These kinases are central regulators of the cell cycle and stress responses in both plants and animals. nih.govnih.gov

N6-isopentenyladenine (iP) itself is a known inhibitor of CDK1/Cyclin B, albeit with moderate potency. pensoft.net Structure-activity relationship studies on trisubstituted purines have provided critical insights into the features required for kinase inhibition. For MAPK inhibition, the substitutions at C2 and N9 are highly influential. The presence of a polar side-chain at C2, such as a (2-hydroxyethyl)thio group, can lead to strong MAPK inhibition. tandfonline.com

Crucially, a study directly comparing the effect of C6 substituents found that while a C6-benzylamino group contributed to MAPK inhibition, a C6-benzylthio substituent did not show inhibitory activity. tandfonline.com This suggests that the sulfur linkage in the side chain, analogous to the C2-benzylthio group of the subject compound, may prevent the necessary hydrogen bonding interactions within the kinase's ATP-binding pocket. tandfonline.com Therefore, while the core N6-isopentenyladenine structure has known kinase-inhibiting properties, the 2-benzylthio modification may significantly alter this activity, potentially reducing its ability to inhibit certain MAPKs compared to other cytokinin derivatives. The MAPK and CDK pathways are often interlinked, with MAPK signaling capable of regulating the expression of cyclins that partner with CDKs. nih.gov

Table 2: Interaction of Purine Derivatives with Protein Kinases

| Compound/Class | Target Kinase(s) | Observed Effect | Reference |

|---|---|---|---|

| N6-isopentenyladenine (iP) | CDK1/Cyclin B | Inhibition (IC50 ~55µM) | pensoft.net |

| C2, N9-substituted 6-benzylaminopurines | Plant MAPK | Inhibition (activity dependent on substituents) | tandfonline.com |

| Purines with C6-benzylamino group | Plant MAPK | Increased inhibitory effect | tandfonline.com |

| Purines with C6-benzylthio group | Plant MAPK | No inhibitory activity observed | tandfonline.com |

Modulation of Protein Kinase Activities (e.g., Mitogen-Activated Protein Kinases (MAPKs), Cyclin-Dependent Kinases (CDKs))

Biochemical Characterization of Enzyme Inhibition Kinetics and Potency

While specific kinetic data for this compound is not extensively documented in publicly available research, the inhibitory potential of closely related purine derivatives has been well-characterized against various enzymes. For instance, studies on N6-substituted aminopurine derivatives as inhibitors of Cytokinin Dehydrogenase (CKX) have demonstrated significant potency. Allenic derivatives, which share the N6-substituted purine core, have been shown to inhibit CKX in a dose-dependent manner, with half-maximal inhibitory concentrations (IC50) in the micromolar range. nih.govusda.gov

Similarly, thioether-containing molecules from other chemical classes have been evaluated as potent enzyme inhibitors. A series of 1,2,4-oxadiazole (B8745197) thioethers showed significant inhibitory activity against xanthine (B1682287) oxidase (XO), with the most potent compound exhibiting an IC50 value of 0.41 µM. uludag.edu.tr These findings underscore the potential of molecules containing thioether and purine-like moieties to act as effective enzyme inhibitors.

Table 1: Enzyme Inhibition Data for Related Purine and Thioether Derivatives This table presents data for compounds structurally related to this compound to illustrate the potential inhibitory potency of this chemical class.

| Inhibitor Class | Specific Compound Example | Target Enzyme | Inhibition Value (IC50) | Reference |

|---|---|---|---|---|

| Allenic N6-substituted aminopurine | HA-8 | Cytokinin Dehydrogenase (CKX) | 0.4 µM | nih.govusda.gov |

| Allenic N6-substituted aminopurine | HA-1 | Cytokinin Dehydrogenase (CKX) | 9.0 µM | nih.govusda.gov |

| 1,2,4-Oxadiazole Thioether | Compound 4h | Xanthine Oxidase (XO) | 0.41 µM | uludag.edu.tr |

Analysis of the Role of the Thioether Group in Enzyme-Ligand Interactions

The thioether group (R-S-R') is a critical functional component that significantly influences the binding affinity and interaction of purine derivatives with their target enzymes. Research on related compounds suggests the thioether moiety contributes to enzyme-ligand interactions in several key ways:

Hydrophobic Interactions: The benzylthio group, in particular, provides a significant hydrophobic region. This allows for favorable interactions with nonpolar, hydrophobic pockets within the active site of an enzyme, which can stabilize the enzyme-inhibitor complex. nih.gov

Modulation of Electronic Properties: The presence of a sulfur atom at the C2 position of the purine ring alters the electron distribution of the entire molecule. This modification can influence the strength of crucial binding interactions, such as π–π stacking, between the purine ring and aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the enzyme's binding site. mdpi.com

Enhanced Receptor Affinity: Studies on adenosine (B11128) analogs have shown that the introduction of a 2-thioether substituent can enhance binding affinity for purinergic receptors. rsc.org This suggests that the thioether group plays a direct role in improving the molecule's ability to fit and bind within the receptor's active site. The reactivity of the purine ring is also affected by the 2-thioether group, which can influence the stability and formation of the enzyme-ligand complex. rsc.org

Activation of Antioxidant Response Pathways (e.g., NRF2-mediated Cellular Defense Mechanisms)

Research has demonstrated that N6-substituted purine derivatives can activate cellular defense mechanisms against oxidative stress. Specifically, N6-isopentenyladenosine (i⁶A), the parent nucleoside of this compound, and its analogs have been shown to trigger the NRF2-mediated antioxidant response pathway.

Under normal conditions, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm. In response to cellular stress, NRF2 is released, translocates to the nucleus, and activates the transcription of a suite of antioxidant and cytoprotective genes. Studies on i⁶A and its analogs found that these compounds could induce the NRF2 pathway, leading to a reduction in reactive oxygen species (ROS) and protecting cells from oxidative damage. While the specific compound this compound has not been explicitly tested in these studies, the activity of its core structures suggests it may possess similar capabilities in modulating this critical cellular defense pathway.

Intracellular Distribution and Subcellular Localization Studies of this compound and its Analogs

The specific subcellular destination of this compound has not been detailed in available studies. However, the localization of purine derivatives in general provides a framework for its likely distribution. Purine metabolism is highly compartmentalized within the cell. sci-hub.se

In eukaryotes, the enzymes responsible for the de novo synthesis of purines can form a dynamic, multi-enzyme complex known as the purinosome. nih.govpsu.edu This complex has been observed to co-localize with mitochondria and is associated with microtubules, suggesting that purine synthesis is spatially organized to meet the energetic and metabolic needs of the cell. nih.gov In plant cells, purine nucleotides are known to be distributed between the cytosol, mitochondria, and plastids. sci-hub.se

Furthermore, studies on analogs like N6-isopentenyladenosine (i⁶A) show that when supplied externally to cells, it can be taken up and incorporated into cellular RNA. nih.gov This indicates that once inside the cell, these purine analogs can enter the metabolic pool and be processed by the cell's nucleic acid synthesis machinery. Given its structure, this compound would be expected to interact with these purine metabolic and signaling compartments, although its specific distribution and accumulation sites require further empirical investigation.

Studies on Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition by Purine Derivatives

Cytokinin oxidase/dehydrogenase (CKX) is the primary enzyme responsible for the irreversible degradation of cytokinins, a class of plant hormones that includes N6-isopentenyladenine. unimi.it By breaking down cytokinins, CKX plays a crucial role in regulating plant growth and development. Purine derivatives have been extensively studied as inhibitors of this enzyme.

The inhibition of CKX by these compounds can prevent the degradation of endogenous cytokinins, leading to cytokinin-like effects in plants. core.ac.uk A variety of N6-substituted purine derivatives have been shown to be effective CKX inhibitors. For example, certain allenic derivatives of N6-substituted aminopurines act as mechanism-based irreversible inhibitors, forming a covalent bond with the enzyme and permanently deactivating it. nih.govusda.gov Other derivatives, such as 2-substituted-6-anilinopurines, have been developed as highly potent competitive inhibitors of CKX. researchgate.net The compound 2-chloro-6-(3-methoxyphenyl)aminopurine, known as INCYDE, is a powerful inhibitor of the Arabidopsis thaliana CKX2 enzyme. core.ac.ukresearchgate.net These studies highlight that modifications at the C2 and N6 positions of the purine ring are key determinants of inhibitory activity against CKX.

Biological Functions and Physiological Responses in Defined Research Models

Plant Developmental and Physiological Regulation in in vitro Systems

The foundation of 2-Benzylthio-N6-isopentenyladenine's function lies in its classification as a cytokinin. Cytokinins are pivotal in orchestrating a wide array of developmental processes in plants, primarily through their interaction with auxin, another key plant hormone. nih.govnih.gov The activity of cytokinin analogs is often evaluated through various bioassays, such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays, which measure effects on cell division, senescence delay, and pigment production, respectively. nih.govresearchgate.net

Impact on Cell Proliferation and Differentiation in Plant Tissue Culture Models

Cytokinins are renowned for their capacity to stimulate cell division and differentiation in plant tissue cultures, a process central to plant development. nih.gov The parent molecule, N6-isopentenyladenine (iP), is well-established as a potent promoter of callus growth in various plant species. nih.govnih.gov For instance, studies on tobacco callus have shown that iP is significantly more active in promoting growth than its riboside form, N6-(Δ2-isopentenyl)adenosine. nih.gov

Substitution at the C2 position of the purine (B94841) ring is a key strategy for modifying cytokinin activity. Research on various N6-benzyladenine (BA) derivatives has shown that introducing a halogen at the C2 position can increase the ligand's activity, particularly towards the Arabidopsis cytokinin receptor AHK3. nih.govbiorxiv.org Conversely, other substitutions at this position can decrease or alter receptor specificity. While direct quantitative data for this compound is limited, its structural design suggests it is an active cytokinin intended to modulate cell proliferation and differentiation processes. googleapis.comgoogle.com Its activity would be a function of its unique interaction with cytokinin receptors compared to naturally occurring forms.

Regulation of Shoot Organogenesis and Root Architecture Development

The balance between auxin and cytokinin concentrations is a critical determinant of organ development in plant tissue culture. Generally, a high cytokinin-to-auxin ratio promotes the formation of shoots (organogenesis), while the inverse ratio favors root development. nih.gov N6-isopentenyladenine (iP), often in combination with other growth regulators like N6-benzyladenine (BAP), is used to induce multiple shoots from explants in various species, including eggplant (Solanum melongena). researchgate.net

However, the effectiveness of different cytokinins can be species-dependent. In a study on Paeonia suffruticosa, BAP was found to be more effective than iP at enhancing shoot and axillary bud development. nih.gov The lower activity of iP in this model was correlated with high endogenous levels of indole-3-acetic acid (IAA), an auxin, highlighting the intricate hormonal balance at play. nih.gov The introduction of a benzylthio group at the C2 position of iP would likely alter its metabolic stability and receptor binding affinity, thereby influencing its efficacy in regulating shoot and root formation in a manner distinct from the parent molecule.

Influence on Cellular Senescence and Nutrient Allocation Processes

One of the hallmark functions of cytokinins is the delay of leaf senescence, the final stage of leaf development characterized by the degradation of cellular components and nutrient remobilization. nih.govnih.gov During senescence, essential nutrients are salvaged from aging leaves and transported to other parts of the plant, such as developing seeds. scirp.orgnih.gov

Studies have demonstrated that exogenous application of cytokinins, including N6-isopentenyladenine, can effectively delay the senescence process. nih.gov This anti-senescence activity is linked to the maintenance of photosynthetic apparatus and the regulation of gene expression associated with chlorophyll (B73375) degradation. nih.gov For example, C2-substituted aromatic cytokinin analogs have been shown to delay senescence in detached wheat leaves by modulating the expression of genes related to photosystems and cytokinin signaling. nih.gov Given these findings, this compound is anticipated to exhibit significant anti-senescence properties, with the benzylthio substitution potentially fine-tuning its potency and longevity within plant tissues.

Application in in vitro Propagation Studies Utilizing Cytokinin Analogs

Micropropagation is a vital biotechnological tool for the large-scale, rapid multiplication of plants. The success of in vitro propagation protocols heavily relies on the choice and concentration of plant growth regulators, particularly cytokinins, to stimulate shoot multiplication. nih.gov Various cytokinin analogs are employed, with their effectiveness varying significantly between plant species and even cultivars.

A range of cytokinins, including BAP, kinetin (B1673648), thidiazuron (B128349) (TDZ), and 2iP, are commonly evaluated to optimize propagation protocols. mdpi.comusm.my For instance, in the propagation of the medicinal plant Withania somnifera, the aromatic cytokinin meta-Topolin showed superior results in shoot multiplication compared to BAP. In studies on Paeonia suffruticosa, BAP was more effective for propagation than 2iP. nih.gov The inclusion of this compound in such comparative studies would be necessary to determine its specific advantages, if any, for the micropropagation of particular plant species. Its potential for altered metabolic stability or receptor interaction could offer unique benefits in specific tissue culture systems.

| Cytokinin | Typical Application | Observed Effect in Specific Research Models | Reference |

|---|---|---|---|

| N6-isopentenyladenine (iP/2iP) | Shoot proliferation, Callus growth | Less effective than BAP for shoot development in Paeonia suffruticosa. nih.gov Effective in combination with BAP for shoot induction in Solanum melongena. researchgate.net | nih.govresearchgate.net |

| N6-benzyladenine (BAP) | Shoot induction and multiplication | Enhanced phyllogenesis and axillary bud development in Paeonia suffruticosa. nih.gov Widely used and highly effective for shoot organogenesis in many species. researchgate.net | nih.govresearchgate.net |

| Kinetin | Cell division, Callus growth | Generally considered less active than BAP but used in various protocols. Ineffective at promoting growth at low auxin concentrations in certain tobacco lines where nitroguanidine (B56551) cytokinins were active. nih.gov | nih.gov |

| Thidiazuron (TDZ) | Shoot regeneration (often at low concentrations) | Effective for adventitious shoot regeneration from leaf explants in lingonberry. mdpi.com Used in combination with chitosan (B1678972) for date palm propagation. nih.gov | nih.govmdpi.com |

Cross-Kingdom Biological Activities in Preclinical Model Systems

While primarily known as plant hormones, cytokinins and their derivatives have been found to exert biological effects in other kingdoms, including in mammalian cells. This cross-kingdom activity has opened avenues for investigating these compounds as potential therapeutic agents.

Anti-Inflammatory Effects in Oxidative Stress-Induced Preclinical Models

There is growing evidence that purine derivatives possess anti-inflammatory properties. Studies on various substituted purines and related heterocyclic compounds have demonstrated their potential to mitigate inflammatory responses. nih.govscirp.orgresearchgate.net The mechanism often involves the modulation of inflammatory pathways and the reduction of oxidative stress.

Although direct preclinical studies on this compound are not widely published, research on structurally related compounds provides a strong basis for its potential anti-inflammatory activity. For instance, gold(I) complexes involving 6-substituted-purine derivatives have been shown to be effective anti-inflammatory agents, reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β in activated macrophages. nih.gov Furthermore, studies on pyrimidine (B1678525) derivatives containing a benzylthio group have noted their potential as anti-inflammatory agents. scirp.orgscirp.org This suggests that the benzylthio moiety itself may contribute to anti-inflammatory effects. The oral administration of certain cytokinins has also been reported to treat inflammation and associated discomfort. googleapis.com

Investigations into Anti-Apoptotic Mechanisms and Cell Survival Pathways

While direct studies on the anti-apoptotic mechanisms of this compound are limited, research on related cytokinin analogs provides insights into its potential role in cell survival. Cytokinins have been shown to affect cell proliferation and differentiation in animal cells, indicating their potential as therapeutic agents for diseases characterized by dysfunctional cell growth.

For instance, studies on the cytokinin analogs N6-isopentenyladenosine and N6-benzyladenosine have demonstrated their ability to induce apoptosis in bladder carcinoma T24 cells. nih.gov This pro-apoptotic effect is linked to the activation of caspase 3 and is preceded by alterations in cell morphology and disorganization of the actin cytoskeleton. nih.gov Interestingly, this occurs without evidence of genotoxicity, suggesting that the induction of apoptosis may be triggered by cytoskeletal rearrangement. nih.gov

Conversely, research on trisubstituted purines offers a different perspective. A study investigating the inhibitory activity of various purine derivatives on plant mitogen-activated protein kinase (MAPK) found that a 6-benzylthiopurine analog did not inhibit MAPK activity. tandfonline.com This is noteworthy because the MAPK signaling pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. The lack of inhibitory action by the 6-benzylthio analog suggests that the sulfur linkage at the C6 position may not be conducive to the necessary hydrogen bonding with the enzyme, in contrast to a benzylamino group which showed an inhibitory effect. tandfonline.com This finding indicates that the substitution at the C6 position is a critical determinant of the biological activity of purine derivatives.

Studies on Metabolic Modulation in Diverse Model Organisms

The potential of this compound in metabolic modulation has been highlighted in several patent applications. These documents list the compound among a series of cytokinin analogs with prospective use in modulating glucose and lipid metabolism. googleapis.comgoogle.com The contemplated applications include addressing conditions such as pre-diabetes, insulin (B600854) resistance, type-2 diabetes, and dyslipidemia. googleapis.comgoogle.com The proposed mechanism involves the activation of AMPK and/or Akt, leading to increased glucose uptake in muscle cells and decreased gluconeogenesis in hepatocytes. googleapis.com

While specific studies on this compound are not detailed in publicly available research, the broader class of cytokinins has been associated with various metabolic effects. For example, certain N6-substituted adenosines have been reported to have anti-lipolytic and anti-hyperlipidemic effects. google.com

Comparative Functional Genomics and Phenotypic Analysis

Understanding the efficacy of this compound requires comparison with both naturally occurring and other synthetic cytokinins.

Assessment of Efficacy Relative to Naturally Occurring Cytokinins (e.g., Isopentenyladenine, Zeatin)

Naturally occurring cytokinins like isopentenyladenine (iP) and zeatin are benchmarks for cytokinin activity. Isopentenyladenine is a precursor for zeatin synthesis and plays a fundamental role in plant cell division and development. caymanchem.comcaymanchem.com In tobacco callus growth assays, N6-(Δ2-isopentenyl)adenine was found to be at least 3.3 times more active than its riboside form, N6-(Δ2-isopentenyl)adenosine. nih.gov

The biological activity of different cytokinins can vary depending on the plant species and the specific process being examined. For example, in a study on the reintroduction of Hill's thistle, the effects of zeatin, 2-isopentenyladenine, kinetin, and 6-benzylaminopurine (B1666704) on shoot numbers were compared, showing significant differences in their effectiveness. researchgate.net The metabolism of these cytokinins also differs, which can impact their activity and stability. For instance, in Arabidopsis, N-glucosides of isopentenyladenine are not converted back to the active form, whereas trans-zeatin (B1683218) N-glucosides can be cleaved to release the active base. frontiersin.org

The table below summarizes the comparative effects of different cytokinins in various studies.

| Cytokinin | Model System/Assay | Observed Effect | Reference |

| Isopentenyladenine (iP) | Tobacco Callus | More active than its riboside form for growth promotion. | nih.gov |

| trans-Zeatin (tZ) | Arabidopsis | Important for shoot growth promotion. | biorxiv.org |

| cis-Zeatin (cZ) | Arabidopsis | Generally less active than tZ. | plos.org |

| N6-benzyladenine (BA) | Arabidopsis, Tobacco | Can inhibit flowering stem development and induce leaf curling at high concentrations. | nih.gov |

| Kinetin | Arabidopsis, Tobacco | Promoted flowering in Arabidopsis. | nih.gov |

Comparison with Other Synthetic Cytokinin Analogs (e.g., N6-benzyladenine derivatives)

N6-benzyladenine (BA) is a widely used synthetic cytokinin. Studies comparing BA with other analogs have revealed significant differences in their effects on plant development and stress tolerance. For instance, in Arabidopsis and tobacco, BA treatment inhibited the development of the flowering stem, whereas kinetin promoted flowering. nih.gov Metabolically, BA is often converted to the stable and less active N6-benzyladenine-9-glucoside. researchgate.net

Another synthetic analog, meta-topolin, has been proposed as an alternative to BA in tissue culture due to its different metabolic fate and its ability to promote both shoot production and in vitro root formation. researchgate.net The activity of various N6-benzyladenine derivatives has been shown to be dependent on the substituents on the purine ring and the side chain, which affects their interaction with cytokinin receptors. nih.govbiorxiv.orgmdpi.com

The following table provides a comparison of the biological activities of different synthetic cytokinin analogs.

| Cytokinin Analog | Model System/Assay | Observed Effect | Reference |

| N6-benzyladenine (BA) | Arabidopsis, Tobacco | Inhibits flowering stem, induces leaf curling. | nih.gov |

| Kinetin | Arabidopsis, Tobacco | Promotes flowering. | nih.gov |

| meta-Topolin | Spathiphyllum floribundum | Promotes shoot and in vitro root formation. | researchgate.net |

| 6-Benzylthiopurine analog | Plant MAPK inhibition assay | Did not inhibit MAPK activity. | tandfonline.com |

Interplay with Endogenous Phytohormone Homeostasis and Regulatory Networks

The effects of exogenously applied cytokinins like this compound are intertwined with the complex endogenous network of phytohormones. Cytokinins are known to interact with other hormones such as auxins, gibberellins, and abscisic acid to regulate various aspects of plant growth and development. frontiersin.orgresearchgate.net

Advanced Methodologies and Computational Approaches in Research

In Silico Molecular Dynamics Simulations and Docking Studies for Compound-Target Prediction

In the quest to understand the mechanism of action of 2-Benzylthio-N6-isopentenyladenine, computational methods such as molecular dynamics (MD) simulations and molecular docking have become indispensable tools. These in silico techniques allow for the prediction and analysis of the interactions between this compound and its potential biological targets at an atomic level. nih.govnih.govnih.gov

Molecular docking studies are employed to predict the preferred binding orientation of this compound to a specific protein target. mdpi.comresearchgate.netresearchgate.net This is achieved by computationally placing the ligand into the binding site of a protein and scoring the different poses based on their binding affinity. The results can help identify potential protein targets and provide insights into the structural basis of the interaction. For instance, docking studies could reveal key amino acid residues within a kinase domain that form hydrogen bonds or hydrophobic interactions with the benzylthio and isopentenyl moieties of the compound.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.govnih.govmdpi.com These simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. By simulating the movements of atoms over a specific period, researchers can assess the stability of the predicted binding pose and identify conformational changes in the protein upon ligand binding. This information is crucial for validating the docking results and understanding the allosteric effects the compound might exert.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound with a Putative Kinase Target

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -9.5 | Strong predicted binding affinity to the kinase active site. |

| Key Interacting Residues | Lys78, Glu95, Leu150 | Indicates specific amino acids crucial for binding, likely forming hydrogen bonds and hydrophobic interactions. |

| RMSD of Ligand (Å) | 1.2 | Low root-mean-square deviation during simulation suggests a stable binding pose of the compound. |

| Protein Conformational Change | Outward shift of αC-helix | Suggests a potential allosteric mechanism of action, affecting the kinase's catalytic activity. |

Omics-Based Approaches: Transcriptomics, Proteomics, and Metabolomics for Comprehensive Biological Profiling

To gain a holistic understanding of the cellular response to this compound, researchers are increasingly turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system upon compound treatment.

Transcriptomics: This field involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. Techniques like RNA sequencing (RNA-Seq) can be used to profile the changes in gene expression in response to this compound. promega.de For example, a study on the related compound 2-Methylthio-N6-isopentenyladenosine (ms2i6A) utilized a chemoselective method called redox-activated chemical tagging sequencing (ReACT-seq) for transcriptome-wide mapping at single-base resolution. annualreviews.org A similar approach could be adapted to identify which genes are up- or down-regulated by this compound, providing clues about the signaling pathways it modulates.

Proteomics: Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. nih.gov Following treatment with this compound, changes in the cellular proteome can be analyzed using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry. nih.gov This can reveal alterations in the levels of specific proteins, including potential drug targets and downstream effectors. nih.gov For instance, a proteomics study might show an increase in the expression of anti-apoptotic proteins or a decrease in cell cycle-related proteins, corroborating findings from other assays. nih.gov

Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. nih.govmdpi.commdpi.complos.org By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the changes in small-molecule metabolites within a cell after exposure to this compound. mdpi.commdpi.com This can provide a direct readout of the compound's impact on cellular metabolism, such as alterations in amino acid metabolism, lipid synthesis, or the tricarboxylic acid (TCA) cycle. mdpi.commdpi.com

Table 2: Illustrative Omics Data Following Treatment with this compound

| Omics Approach | Key Finding | Potential Implication |

| Transcriptomics (RNA-Seq) | Upregulation of NRF2-responsive genes. oup.com | Activation of an antioxidant response pathway. |

| Proteomics (2D-MS) | Decreased expression of Cyclin B1. nih.gov | Induction of cell cycle arrest at the G2/M phase. |

| Metabolomics (LC-MS) | Accumulation of succinate. mdpi.com | Disruption of the mitochondrial electron transport chain. |

Advanced Imaging Techniques for Spatiotemporal Analysis of Compound Effects at Cellular and Tissue Levels

Advanced imaging techniques are crucial for visualizing the effects of this compound in both space and time within living cells and tissues. These methods provide invaluable insights into the compound's subcellular localization and its dynamic impact on cellular processes.

Fluorescence Microscopy and Localization Microscopy: By tagging this compound with a fluorescent probe, its uptake and distribution within a cell can be tracked using fluorescence microscopy. nih.gov Super-resolution techniques, such as localization microscopy, can provide even greater detail, potentially revealing the compound's accumulation in specific organelles like mitochondria or the endoplasmic reticulum. nih.gov

Live-Cell Imaging: Live-cell imaging allows for the real-time observation of cellular responses to the compound. nih.govbiorxiv.orgbiorxiv.orgnih.gov This can be used to monitor dynamic processes such as changes in cell morphology, organelle dynamics, and the progression of apoptosis. nih.govbiorxiv.orgbiorxiv.orgnih.gov For example, time-lapse imaging could capture the temporal sequence of events leading to cell death following treatment with this compound.

Förster Resonance Energy Transfer (FRET): FRET-based biosensors can be designed to visualize specific molecular events within a cell. oup.comnih.govencyclopedia.pubacs.org For instance, a FRET sensor could be developed to report on the activity of a particular kinase that is targeted by this compound. oup.comnih.govencyclopedia.pubacs.org A change in the FRET signal upon compound addition would provide direct evidence of target engagement in a living cell. oup.comnih.govencyclopedia.pubacs.org

Development and Application of Biosensors and Reporter Systems for Activity Profiling

To facilitate high-throughput screening and detailed characterization of this compound's biological activity, specialized biosensors and reporter systems are being developed and utilized.

Electrochemical Biosensors: Amperometric biosensors based on enzymes like cytokinin dehydrogenase (CKX) have been developed for the detection of cytokinins. nih.govacs.org These biosensors can provide rapid and sensitive measurements of cytokinin concentrations and could be adapted to quantify the activity of this compound. nih.govacs.org Another approach involves using the CHASE domain of cytokinin receptors, like Arabidopsis histidine kinase 4 (AHK4), in an electrochemical biosensor setup. encyclopedia.pub

Reporter Gene Assays: Reporter gene assays are a common method for studying gene expression and signaling pathways. promega.debiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govplos.org A typical assay involves placing a reporter gene, such as luciferase or β-galactosidase, under the control of a promoter that is responsive to a specific signaling pathway. promega.debiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govplos.org To assess the activity of this compound, a reporter construct could be designed with a cytokinin-responsive promoter. promega.debiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govplos.org An increase in the reporter signal upon treatment would indicate that the compound activates the cytokinin signaling pathway. promega.debiorxiv.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govplos.org Dual-luciferase reporter systems can be used to improve accuracy by including a second, constitutively expressed reporter for normalization. promega.denih.gov

Table 3: Comparison of Biosensor and Reporter Systems for this compound

| System | Principle | Application |

| CKX-based Biosensor | Measures the enzymatic degradation of cytokinins. nih.govacs.org | Rapid quantification of compound concentration and activity. nih.govacs.org |

| Receptor-based Biosensor | Detects ligand-induced dimerization of cytokinin receptors. encyclopedia.pub | Specific detection of compounds that bind to cytokinin receptors. encyclopedia.pub |

| Luciferase Reporter Assay | Measures light output from a cytokinin-responsive promoter. promega.deresearchgate.netnih.govplos.org | High-throughput screening and pathway analysis. promega.deresearchgate.netnih.govplos.org |

Quantitative Analysis of Cellular and Organismal Responses to this compound

A critical aspect of studying this compound is the quantitative analysis of its effects on cellular and organismal processes. This involves precise measurements of various biological responses.

Cellular Responses: Flow cytometry is a powerful technique for quantifying cellular responses such as apoptosis and cell cycle changes. researchgate.netmdpi.comcsic.esnih.govmdpi.com By using specific fluorescent dyes, it is possible to measure the percentage of cells undergoing apoptosis (e.g., Annexin V staining) and the distribution of cells in different phases of the cell cycle (e.g., propidium (B1200493) iodide staining). researchgate.netmdpi.comcsic.esnih.govmdpi.com These analyses can provide quantitative data on the dose-dependent effects of this compound on cell proliferation and survival. A study on N6-isopentenyladenosine and its synthetic analogs, including a benzyl (B1604629) derivative, demonstrated that these compounds inhibit the growth of MCF7 human breast adenocarcinoma cells and activate the NRF2-mediated antioxidant response. oup.combiorxiv.org

Organismal Responses: In whole organisms, the effects of this compound can be quantified by measuring various developmental and physiological parameters. For instance, in plant studies, this could involve measuring root and shoot growth, leaf senescence, or seed germination rates. In animal models, topical application of a related compound, N6-benzyladenosine, has been shown to reduce inflammation, an effect that can be quantified by measuring the infiltration of neutrophils into the tissue. oup.com

Table 4: Quantitative Cellular Response Data for an N6-benzyladenosine Analog

| Assay | Parameter Measured | Result | Reference |

| Cell Growth Assay | Inhibition of MCF7 cell growth | Significant inhibition at 11 µM | oup.com |

| ROS Production Assay | Reduction of H2O2-induced ROS | Significant reduction (P < 0.05) | oup.com |

| Flow Cytometry | G2/M cell cycle arrest | Increased percentage of cells in G2/M | mdpi.com |

| Annexin V Staining | Induction of apoptosis | Increased percentage of apoptotic cells | csic.esmdpi.com |

Future Perspectives and Translational Research Opportunities

Rational Design of Next-Generation Purine-Based Chemical Probes for Targeted Biological Studies

The rational design of new purine-based chemical probes, including analogs of 2-Benzylthio-N6-isopentenyladenine, is a burgeoning area of research. These efforts aim to create molecules with improved potency, selectivity, and better physicochemical properties. researchgate.net The core of this approach lies in understanding the structure-activity relationships (SAR) of these compounds. googleapis.comnih.gov By modifying the purine (B94841) scaffold at various positions (C2, C6, N9), researchers can fine-tune the biological activity of these molecules. tandfonline.com For instance, substitutions at the C6 position with different functional groups can significantly alter the inhibitory effects of these compounds on specific enzymes like mitogen-activated protein kinase (MAPK). tandfonline.com

The development of next-generation chemical probes is crucial for dissecting complex biological pathways. nih.gov High-quality probes can help identify and validate new drug targets. nih.govnih.gov The use of advanced techniques like structure-guided medicinal chemistry and chemical biology allows for the creation of highly selective probes. nih.gov These probes can be designed to interact with specific protein targets, such as bromodomains, to study their role in cellular processes. nih.gov Furthermore, the incorporation of fluorescent tags or other reporter groups into the purine structure can create powerful tools for bioimaging and tracking the molecule's interactions within a cell. researchgate.netacs.org

| Position | General Impact of Modification | Example of Modification and Observed Effect |

|---|---|---|

| C2 | Influences inhibitory activity against kinases. tandfonline.com | Modification at this position in 6-benzylaminopurine (B1666704) analogs led to increased inhibitory activity against plant MAPK. tandfonline.com |

| C6 | Crucial for determining the type of biological activity. tandfonline.com | Benzylamino substitution at C6 increased inhibitory effect on MAPK, whereas benzylthio substitution did not. tandfonline.com |

| N9 | Affects inhibitory potency and selectivity. researchgate.nettandfonline.com | Addition of a methyl group at N9 in 6-isopentenyladenine derivatives increased inhibitory activity more than an isopropyl group. tandfonline.com |

Exploration of Novel Mechanistic Avenues through Advanced Molecular Elucidation

Understanding the precise molecular mechanisms of action for purine analogs like this compound is critical for their development as research tools and therapeutic agents. Advanced techniques are being employed to unravel these mechanisms. For example, cryo-electron microscopy (cryo-EM) has been used to visualize how certain purine analogs interact with and inhibit viral polymerases at an atomic level. mdpi.com

These advanced methods can reveal novel mechanisms, such as the ability of some analogs to induce polymerase backtracking, leading to the termination of RNA synthesis. mdpi.com Furthermore, studying how these compounds affect the entire network of cellular pathways, rather than just a single target, is becoming increasingly important. This "systems-level" approach can uncover unexpected connections and off-target effects. frontiersin.org For instance, the formation of "purinosomes," multi-enzyme complexes involved in purine biosynthesis, can be influenced by these analogs, providing a new avenue for therapeutic intervention in cancer. frontiersin.org

Development of Sustainable Biotechnological Applications in Agriculture and Crop Improvement

Cytokinins, the class of phytohormones to which this compound belongs, play a vital role in plant growth and development. doraagri.comnih.gov This makes them attractive candidates for biotechnological applications in agriculture aimed at improving crop yields and resilience. nih.gov Synthetic cytokinin analogs are being explored to enhance plant tolerance to environmental stresses such as salinity and drought. researchgate.nettandfonline.com

| Application Area | Observed Effects of Cytokinin Analogs | Potential Benefit for Crop Improvement |

|---|---|---|

| Stress Tolerance | Improved membrane stability, photosynthetic pigments, and relative water content under osmotic stress. researchgate.net | Enhanced crop resilience to drought and salinity. researchgate.nettandfonline.com |

| Growth Regulation | Increased plant biomass and grain yield. researchgate.net | Higher crop productivity. researchgate.net |

| Nutrient Assimilation | Enhanced nitrate (B79036) reductase and glutamine synthetase activities. researchgate.net | More efficient use of nitrogen fertilizers. |

| Photosynthesis | Maintained normal photosynthetic rates under drought by influencing molecular determinants. researchgate.net | Sustained plant growth and productivity during water scarcity. |

Addressing Challenges in Compound Delivery and Bioavailability within Research Systems

A significant hurdle in the application of purine analogs, both in research and potentially in agriculture, is their delivery and bioavailability. nih.govfrontiersin.org These compounds need to be able to reach their target cells and tissues in sufficient concentrations to exert their effects. However, factors such as low solubility and transport across cell membranes can limit their effectiveness. mdpi.com

To overcome these challenges, various drug delivery systems are being investigated. For instance, polymer-based nanoparticles are being developed to encapsulate purine analogs, which can improve their stability, solubility, and targeted delivery. mdpi.com Chitosan (B1678972) nanoparticles, for example, have shown promise as carriers for anticancer drugs, protecting them from degradation and facilitating their release in a controlled manner. scienceopen.com Another approach is the use of prodrugs, which are inactive forms of a compound that are converted to the active form within the target cell. googleapis.com This can enhance bioavailability and reduce off-target effects.

Integration of Interdisciplinary Approaches for a Comprehensive Understanding of Purine Analog Biology

A truly comprehensive understanding of the biology of purine analogs like this compound requires the integration of knowledge and techniques from multiple scientific disciplines. This includes chemistry, biology, genetics, and computational modeling. annualreviews.org For example, combining genetic screens with pharmacological approaches can help to identify the specific roles of different cytokinin receptors and signaling components. annualreviews.orgbioone.org

Systems biology approaches, which integrate data from genomics, proteomics, metabolomics, and interactomics, are essential for building comprehensive models of how these compounds affect cellular networks. annualreviews.org Computational modeling can then be used to simulate these networks and predict the effects of new purine analogs, guiding their rational design. annualreviews.orgmdpi.com This interdisciplinary approach is crucial for translating basic research findings into practical applications, whether in medicine or agriculture. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2-Benzylthio-N6-isopentenyladenine, and how can purity be verified?

- Methodological Answer : Synthesis typically involves coupling isopentenyladenine derivatives with benzylthio groups under controlled conditions. Purification via column chromatography (using silica gel) followed by recrystallization is standard. Purity verification requires analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) : To assess retention time consistency.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirm structural integrity (e.g., absence of unreacted precursors).

- Mass Spectrometry (MS) : Validate molecular weight.

- Reference lab protocols for chemical synthesis and characterization in .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Disposal : Follow hazardous waste guidelines (e.g., incineration by certified facilities) and adhere to federal/regional regulations .

Q. How does the stability of this compound vary under different pH conditions?

- Methodological Answer : Stability studies should replicate conditions from , which examined N6-isopentenyladenine derivatives in acidic media (0.1–2 M HCl). Key steps:

- Controlled Hydrolysis : Monitor structural changes via NMR and X-ray crystallography.

- Degradation Products : Identify cyclized or protonated derivatives (e.g., pyrimido-purine cations) .

- pH Buffering : Use phosphate or citrate buffers to isolate pH-specific degradation pathways.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the molecular mechanisms of this compound in plant cell cultures?

- Methodological Answer :

- Dose-Response Assays : Vary concentrations (0.1–100 µM) to assess cytokinin activity via callus growth or shoot induction.

- Gene Expression Profiling : Use RT-qPCR to quantify cytokinin-responsive genes (e.g., ARR5).

- Comparative Studies : Include controls with natural cytokinins (e.g., kinetin) to benchmark efficacy.

- Reference experimental design principles in and .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound across plant models?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like solvent choice (DMSO vs. ethanol) or application methods (foliar vs. root uptake).

- Standardized Protocols : Adopt OECD guidelines for plant bioassays to reduce variability.

- Cross-Species Validation : Test activity in divergent species (e.g., Arabidopsis vs. rice) to identify model-specific responses.

- Address bias and data interpretation using frameworks in and .

Q. What advanced analytical techniques are recommended for characterizing metal coordination complexes involving this compound derivatives?

- Methodological Answer :

- X-Ray Crystallography : Resolve crystal structures of metal complexes (e.g., Zn or Cu derivatives) to confirm coordination geometry .

- Electron Paramagnetic Resonance (EPR) : Study paramagnetic species (e.g., Cu²⁺ complexes).

- Thermogravimetric Analysis (TGA) : Assess thermal stability of complexes.

- Reference metallation studies in .

Q. How should researchers address ethical and data-sharing challenges when studying this compound in biomedical contexts?

- Methodological Answer :

- Ethical Approval : Obtain IRB clearance for human cell line studies, emphasizing non-therapeutic use ( ) .

- Data Anonymization : Apply de-identification protocols for genomic or proteomic data per GDPR/Health Insurance Portability and Accountability Act (HIPAA).

- Open Science Practices : Use repositories like Zenodo for non-sensitive data, ensuring compliance with FAIR principles ( ) .

Data Contradiction & Validation

Q. How can inconsistencies in cytotoxicity data for this compound be critically evaluated?

- Methodological Answer :

- Reproducibility Checks : Replicate studies using identical cell lines (e.g., HeLa vs. HEK293) and culture conditions.

- Quality Control : Verify compound purity via HPLC and NMR before assays.

- Statistical Rigor : Apply ANOVA or Bayesian analysis to assess significance thresholds.

- Reference data validation criteria in .

Q. What experimental controls are essential when studying the environmental persistence of this compound?

- Methodological Answer :

- Abiotic Controls : Test degradation in sterile soil/water to isolate microbial contributions.

- Isotopic Labeling : Use ¹⁴C-labeled compounds to track mineralization rates.

- Matrix Spikes : Add known quantities to environmental samples to validate recovery rates.

- Align with ecological assessment frameworks in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.